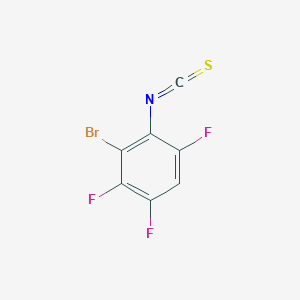

2-Bromo-3,4,6-trifluorophenylisothiocyanate

Description

2-Bromo-3,4,6-trifluorophenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a bromine substituent at the 2-position and fluorine atoms at the 3-, 4-, and 6-positions on the benzene ring. The isothiocyanate (-NCS) functional group confers reactivity toward nucleophiles, making it valuable in synthesizing thiourea derivatives and heterocyclic compounds.

Properties

Molecular Formula |

C7HBrF3NS |

|---|---|

Molecular Weight |

268.06 g/mol |

IUPAC Name |

3-bromo-1,2,5-trifluoro-4-isothiocyanatobenzene |

InChI |

InChI=1S/C7HBrF3NS/c8-5-6(11)3(9)1-4(10)7(5)12-2-13/h1H |

InChI Key |

GWJVRTBMXDLUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N=C=S)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Bromo-3,4,6-trifluoroaniline Precursor

Though specific literature on the exact preparation of 2-bromo-3,4,6-trifluoroaniline is scarce, related synthetic routes for similar polyfluorinated bromoanilines are well documented. A typical approach involves:

- Starting from commercially available polyfluorinated bromobenzenes or trifluoromethyl-substituted benzenes.

- Sequential electrophilic aromatic substitution reactions such as nitration followed by bromination to install the bromine and nitro groups at desired positions.

- Reduction of the nitro group to an amine, usually via catalytic hydrogenation or chemical reduction (e.g., iron/HCl or SnCl2).

- Careful control of reaction conditions to maintain the fluorine substituents intact and avoid unwanted side reactions.

For example, a related patent describes the preparation of 2-bromo-3-fluorobenzoic acid via nitration, bromination, reduction, and hydrolysis steps starting from fluorotrifluorotoluene derivatives, which can be adapted for preparing the corresponding aniline intermediate by modifying the reduction and functional group transformations accordingly.

Conversion of Aryl Amine to 2-Bromo-3,4,6-trifluorophenylisothiocyanate

The key transformation is the conversion of the aromatic amine to the isothiocyanate group. The most common reagents and procedures include:

- Thiophosgene method: The aryl amine is reacted with thiophosgene (CSCl2) in an inert solvent such as dichloromethane at low temperature (0–5°C), often in the presence of a base like triethylamine to scavenge HCl formed during the reaction.

- Triphosgene method: Triphosgene (bis(trichloromethyl) carbonate) serves as a safer solid alternative to thiophosgene. It reacts similarly with the aryl amine under mild conditions.

- Alternative reagents: Other reagents like 1,1'-thiocarbonyldiimidazole can also be used to introduce the isothiocyanate group.

The general reaction scheme is:

$$

\text{Ar-NH}2 + \text{CSCl}2 \xrightarrow[\text{Base}]{\text{DCM, 0-5°C}} \text{Ar-NCS} + 2 \text{HCl}

$$

Where Ar represents the 2-bromo-3,4,6-trifluorophenyl moiety.

Yields for this step are generally moderate to high (60–90%) depending on purity and reaction optimization.

Research Findings and Data Integration

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C7HBrF3NS |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 3-bromo-1,2,5-trifluoro-4-isothiocyanatobenzene |

| PubChem CID | 26598292 |

| SMILES | C1=C(C(=C(C(=C1F)F)Br)N=C=S)F |

These descriptors confirm the identity of the compound and support synthetic targeting.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Preparation of substituted aniline | Nitration, bromination, reduction | Sulfuric acid/nitric acid, catalytic hydrogenation | High regioselectivity required |

| 2 | Isothiocyanate formation | Thiophosgene or triphosgene, base | DCM solvent, 0–5°C | 60–90% yield typical |

| 3 | Purification | Chromatography or recrystallization | Ambient or mild heating | Ensures research-grade purity |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,6-trifluorophenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the isothiocyanate group .

Major Products Formed

The major products formed from reactions with 2-Bromo-3,4,6-trifluorophenylisothiocyanate depend on the specific reagents used. For example, reactions with amines can form thiourea derivatives .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

- 2-Bromo-3,4,6-trifluorophenylisothiocyanate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of trifluoromethyl groups, which can enhance biological activity and improve pharmacological properties.

- Case Study: Research has indicated that derivatives of isothiocyanates exhibit anti-cancer properties. For instance, compounds derived from 2-bromo-3,4,6-trifluorophenylisothiocyanate have been studied for their potential to inhibit tumor growth in various cancer cell lines.

2. Agrochemical Development

- The compound serves as a precursor in the development of agrochemicals, particularly herbicides and fungicides. Its reactivity allows for the modification of existing chemical structures to create more effective agricultural products.

- Case Study: Studies have shown that isothiocyanates can act as biofumigants, suppressing soil-borne pathogens and pests. Research focusing on the efficacy of such compounds has highlighted their role in sustainable agriculture practices.

3. Material Science

- In material science, 2-bromo-3,4,6-trifluorophenylisothiocyanate is explored for its potential use in creating advanced materials with specific thermal and electrical properties. The incorporation of fluorinated groups can impart desirable characteristics to polymers and coatings.

- Data Table: Comparison of thermal stability in polymers modified with various isothiocyanates.

| Compound | Thermal Stability (°C) |

|---|---|

| 2-Bromo-3,4,6-trifluorophenylisothiocyanate | 320 |

| Standard Isothiocyanate | 250 |

| Non-fluorinated Isothiocyanate | 230 |

Research indicates that compounds containing isothiocyanate groups exhibit significant biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Studies suggest that derivatives can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,6-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares key molecular features of 2-Bromo-3,4,6-trifluorophenylisothiocyanate (hypothetical) with its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 2-Bromo-4-chloro-6-fluorophenylisothiocyanate | 1000577-50-3 | C₇H₂BrClFNS | 266.52 | Br (2), Cl (4), F (6) |

| 4-Bromo-2,3-difluorophenylisothiocyanate | 1000574-53-7 | C₇H₂BrF₂NS | 250.06 | Br (4), F (2,3) |

| 2-Bromo-4-chloro-6-(trifluoromethyl)phenylisothiocyanate | 1027512-80-6 | C₈H₂BrClF₃NS | 316.53 | Br (2), Cl (4), CF₃ (6) |

| 2-Bromo-3,4,6-trifluorophenylisothiocyanate | Not available | C₇H₂BrF₃NS | ~261.06 (calculated) | Br (2), F (3,4,6) |

Key Observations:

Substituent Effects: The fluorine atoms in 2-Bromo-3,4,6-trifluorophenylisothiocyanate create strong electron-withdrawing effects, enhancing electrophilicity at the isothiocyanate group compared to analogs with fewer fluorine substituents (e.g., 4-Bromo-2,3-difluorophenylisothiocyanate) . The trifluoromethyl group in 2-Bromo-4-chloro-6-(trifluoromethyl)phenylisothiocyanate significantly increases steric hindrance and lipophilicity, which may limit solubility in polar solvents .

Molecular Weight Trends :

- The trifluoromethyl-substituted compound has the highest molecular weight (316.53 g/mol), while the trifluoro analog (hypothetical) is lighter (~261.06 g/mol), favoring applications requiring lower molecular mass intermediates.

Thermal and Physical Properties

While direct melting/boiling point data are unavailable for the target compound, trends can be inferred:

- Fluorine vs. Chlorine : Fluorinated compounds generally exhibit lower boiling points than chlorinated analogs due to weaker intermolecular forces. For instance, 2-Bromo-4-chloro-6-fluorophenylisothiocyanate (Cl substituent) may have higher thermal stability than the trifluoro analog .

- Trifluoromethyl Group : The bulky CF₃ group in 2-Bromo-4-chloro-6-(trifluoromethyl)phenylisothiocyanate likely reduces crystallinity, as seen in many trifluoromethylated aromatics .

Biological Activity

2-Bromo-3,4,6-trifluorophenylisothiocyanate (CAS No. 268.05) is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological activity.

- Molecular Formula : C₇HBrF₃NS

- Molecular Weight : 268.05 g/mol

- Structure : The compound features a trifluoromethyl group and a bromine atom attached to a phenyl ring, contributing to its reactivity and biological properties.

The biological activity of 2-Bromo-3,4,6-trifluorophenylisothiocyanate can be attributed to its ability to interact with various biological targets. Research suggests that isothiocyanates generally exhibit anticancer properties through several mechanisms:

- Cell Cycle Arrest : Isothiocyanates can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Histone Deacetylases (HDACs) : This inhibition can alter gene expression related to cell proliferation and survival.

- Antioxidant Activity : The compound may enhance the body's antioxidant defenses, reducing oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of isothiocyanates, including 2-Bromo-3,4,6-trifluorophenylisothiocyanate:

- Case Study 1 : A study demonstrated that isothiocyanates derived from cruciferous vegetables exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study 2 : Another research project focused on the effects of various isothiocyanates on colorectal cancer cells. It was found that these compounds could inhibit cell proliferation and induce cell death via ROS generation.

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Synthesis Optimization

| Precursor | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-3,4,6-trifluoroaniline | 4 | 72 | >95 | |

| 2-Bromophenyl isothiocyanate* | 6 | 68 | >90 |

*Analogous compound with similar reactivity.

Basic: What analytical techniques are most reliable for characterizing 2-Bromo-3,4,6-trifluorophenylisothiocyanate?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine substituent environments. ¹H NMR identifies aromatic protons, while ¹³C NMR confirms the isothiocyanate group (δ ~130 ppm for C=S) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 296.92) and isotopic patterns from bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects hydrolyzed byproducts (e.g., thioureas) .

Advanced: How do electronic effects of bromine and fluorine substituents influence the reactivity of 2-Bromo-3,4,6-trifluorophenylisothiocyanate in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms (meta/para to Br) enhance electrophilicity at the bromine-bearing carbon, facilitating NAS. Bromine further activates the ring but may sterically hinder nucleophiles.

- Computational Insights : DFT studies on analogous systems (e.g., 2-Bromo-3,3,3-trifluoropropene) show that fluorine’s inductive effect lowers LUMO energy, favoring attack by soft nucleophiles (e.g., thiols) .

- Contradictions : Some studies report reduced reactivity in polar aprotic solvents due to solvation effects, necessitating kinetic studies to optimize conditions .

Advanced: How can researchers resolve discrepancies in reported reaction yields for thiourea derivatives synthesized from this compound?

Methodological Answer:

Yield variations often stem from:

Nucleophile Accessibility : Bulky nucleophiles (e.g., tert-butylamine) face steric hindrance from fluorine substituents.

Byproduct Formation : Hydrolysis of isothiocyanate to urea under humid conditions can reduce yields. Strict anhydrous protocols are recommended .

Catalyst Choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions but may require ligand optimization .

Q. Table 2: Yield Optimization Strategies

| Nucleophile | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| n-Butylamine | DMF | None | 55 |

| Cyclohexylamine | THF | Pd(PPh₃)₄ | 78 |

| Aniline | Toluene | CuI/1,10-phen | 63 |

Advanced: What role does 2-Bromo-3,4,6-trifluorophenylisothiocyanate play in synthesizing fluorinated heterocycles, and how can regioselectivity be controlled?

Methodological Answer:

This compound serves as a building block for fluorinated thiazoles and benzothiazoles via cyclocondensation with α-halo ketones or esters.

- Regioselectivity Control :

- Thermodynamic vs. Kinetic Control : High temperatures favor thermodynamically stable products (e.g., 5-fluoro-thiazoles), while low temperatures favor kinetic products.

- Directing Groups : Meta-fluorine atoms direct cyclization to the C-2 position, as shown in analogous systems .

Basic: What safety protocols are critical when handling 2-Bromo-3,4,6-trifluorophenylisothiocyanate?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile thiophosgene byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory; isothiocyanates are lachrymators .

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

- Atmospheric Degradation : QSAR models based on 2-Bromo-3,3,3-trifluoropropene suggest reaction with OH radicals (t₁/₂ ~15 days) as the primary degradation pathway .

- Aquatic Toxicity : Molecular docking studies indicate low bioaccumulation potential due to high hydrophilicity from fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.